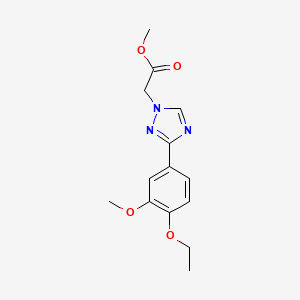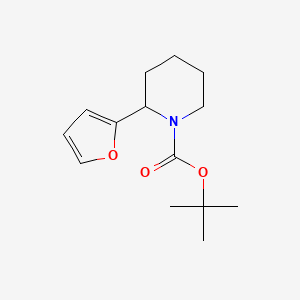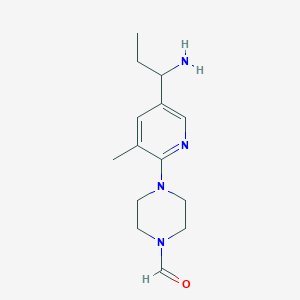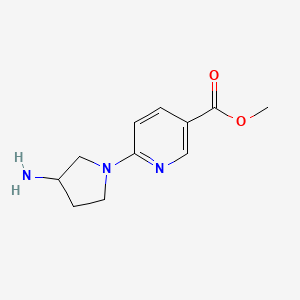
3-(3-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a diethoxyphenyl group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzonitrile with 3,4-diethoxybenzohydrazide in the presence of a base such as sodium ethoxide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(3-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
類似化合物との比較
Similar Compounds
3-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole: Lacks the diethoxy groups, which may affect its chemical properties and applications.
3-(4-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole: Similar structure but with a different position of the chlorine atom, potentially altering its reactivity and biological activity.
Uniqueness
3-(3-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole is unique due to the presence of both chlorophenyl and diethoxyphenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its potential as a versatile compound for various applications.
特性
分子式 |
C18H18ClN3O2 |
|---|---|
分子量 |
343.8 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H18ClN3O2/c1-3-23-15-9-8-13(11-16(15)24-4-2)18-20-17(21-22-18)12-6-5-7-14(19)10-12/h5-11H,3-4H2,1-2H3,(H,20,21,22) |
InChIキー |
PYKJAEKYWASUJI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11790378.png)


![2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11790397.png)

